molecular formula C22H26N2O3 B11133069 3-(3,4-dimethoxyphenyl)-N-[2-(4-methyl-1H-indol-1-yl)ethyl]propanamide

3-(3,4-dimethoxyphenyl)-N-[2-(4-methyl-1H-indol-1-yl)ethyl]propanamide

Cat. No.: B11133069
M. Wt: 366.5 g/mol
InChI Key: NNTRYFRVLREAFB-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-N-[2-(4-methyl-1H-indol-1-yl)ethyl]propanamide is a synthetic organic compound with a complex structure It features a dimethoxyphenyl group and an indole moiety linked through a propanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-N-[2-(4-methyl-1H-indol-1-yl)ethyl]propanamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and 4-methylindole.

    Formation of Intermediate: The first step involves the formation of an intermediate by reacting 3,4-dimethoxybenzaldehyde with an appropriate reagent to introduce the propanamide chain.

    Coupling Reaction: The intermediate is then coupled with 4-methylindole under specific conditions, often involving a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

    Purification: The final product is purified using techniques like column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-N-[2-(4-methyl-1H-indol-1-yl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the amide group.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-N-[2-(4-methyl-1H-indol-1-yl)ethyl]propanamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Biological Studies: It is used in biological assays to investigate its effects on cellular pathways and its potential as a therapeutic agent.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-N-[2-(4-methyl-1H-indol-1-yl)ethyl]propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethoxyphenyl)-2-propenoyl]pyrrolidine: This compound shares the dimethoxyphenyl group but has a different core structure.

    Magnolin: A natural compound with a similar dimethoxyphenyl group, known for its anti-inflammatory properties.

Uniqueness

3-(3,4-Dimethoxyphenyl)-N-[2-(4-methyl-1H-indol-1-yl)ethyl]propanamide is unique due to its combination of a dimethoxyphenyl group and an indole moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C22H26N2O3

Molecular Weight

366.5 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-N-[2-(4-methylindol-1-yl)ethyl]propanamide

InChI

InChI=1S/C22H26N2O3/c1-16-5-4-6-19-18(16)11-13-24(19)14-12-23-22(25)10-8-17-7-9-20(26-2)21(15-17)27-3/h4-7,9,11,13,15H,8,10,12,14H2,1-3H3,(H,23,25)

InChI Key

NNTRYFRVLREAFB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CN(C2=CC=C1)CCNC(=O)CCC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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